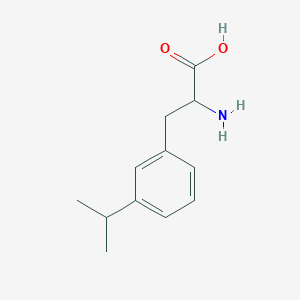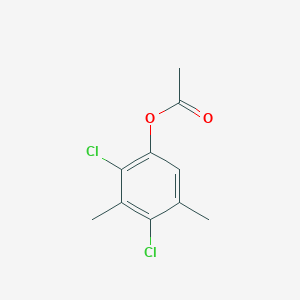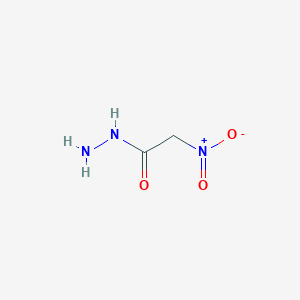
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine
説明
MPPC, also known as PC (14:0/16:0), is an asymmetrical phosphatidylcholine. It contains a myristic acid (14:0) at the sn-1 position and a palmitic acid (16:0) at the sn-2 position . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Molecular Structure Analysis
MPPC has a molecular formula of C38H76NO8P . It has an average mass of 705.986 Da and a monoisotopic mass of 705.530884 Da .Physical and Chemical Properties Analysis
MPPC has a molecular formula of C38H76NO8P . It has an average mass of 705.986 Da and a monoisotopic mass of 705.530884 Da .科学的研究の応用
LC Method for Phosphatidylcholine Analysis
A liquid chromatography (LC) method was developed for analyzing phosphatidylcholine and its hydrolysis products, including 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine. This method, using high-performance liquid chromatography with a charge aerosol detector, is vital for monitoring the acyl migration process in solvents used for phosphatidylcholine synthesis or modification (Kiełbowicz et al., 2012).
Enzyme-Assisted Synthesis
An enzyme-assisted synthesis approach was developed to produce high-purity, chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. This method combines the efficiency of chemical synthesis with the specificity of biocatalytic synthesis, offering a modular way to produce pure, mixed-acyl phospholipids (Bogojevic & Leung, 2020).
Neutron Reflectometry in Lipid Bilayers
Neutron reflectometry was used to investigate the structure of lipid bilayers containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. This method provides insights into the lipid's role in eukaryotic cell membranes and aids in understanding the fluidity of membranes under physiological conditions (Yepuri et al., 2016).
Oxidation and Physical Properties of Phospholipid Bilayers
Research on oxidized 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine membranes showed changes in physical properties, such as increased headgroup hydration and mobility. These findings are crucial for understanding the impact of oxidation on membrane structure and function (Beranová et al., 2010).
Gas-Phase Transformation for Structural Characterization
Gas-phase ion/ion reactions were utilized to transform phosphatidylcholine cations into structurally informative anions, enhancing the characterization of phosphatidylcholine lipids. This technique offers a novel approach to studying the molecular structure of lipids (Stutzman et al., 2013).
Molecular Dynamics Simulations of Lipid Bilayers
Molecular dynamics simulations of phosphatidylcholine lipid bilayers, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, provided valuable insights into the structure, hydration, and dynamics of these membranes. This research is fundamental for understanding membrane biophysics and designing drug delivery systems (Poger & Mark, 2010).
Supported Phospholipid Bilayers on Carbon Nanotubes
Studies demonstrated the formation of single bilayer membranes of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine on hydrophilized carbon nanotubes. This innovative approach has implications for biosensors, biomaterials, and biophysical research (Gagner et al., 2006).
作用機序
Target of Action
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (MPPC) primarily targets the biological phospholipid membrane . It is a liposome that simulates this membrane, which is the main component of vesicles with concentric phospholipid bilayer membranes .
Mode of Action
MPPC interacts with its target by trapping highly polar water-soluble payloads in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer . This property is especially useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .
Pharmacokinetics
Its role in enhancing the delivery of certain compounds suggests that it may improve their bioavailability .
Result of Action
The result of MPPC’s action largely depends on the specific payloads it carries. For instance, when used to deliver antisense oligonucleotides, MPPC can enhance cellular uptake and reduce rapid loss in the body .
Action Environment
The environment can influence the action, efficacy, and stability of MPPC. It’s worth noting that MPPC is typically stored under recommended conditions to maintain its stability .
生化学分析
Biochemical Properties
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It is involved in the formation of biological phospholipid membranes, which are crucial for cellular function
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by participating in the formation of cellular membranes
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through its involvement in the formation of cellular membranes
特性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXXHROAQSBBOV-PSXMRANNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334410 | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69441-09-4 | |
| Record name | 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-MYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5XLU3T5RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)


![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)






![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)

